molecular formula C17H15N3O2 B3953125 N-(3-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(3-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B3953125
M. Wt: 293.32 g/mol
InChI Key: DVCMGYBVNAHWTH-UHFFFAOYSA-N
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Description

“N-(3-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide” is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the quinazolinone core and the acetamide group in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide” typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.

    Substitution with the 3-Methylphenyl Group: This step involves the substitution of the hydrogen atom in the quinazolinone core with a 3-methylphenyl group, often using Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Acetamide Group

The acetamide moiety (-NHCOCH₃) undergoes nucleophilic substitution reactions, particularly in the presence of bases or nucleophiles.

Reaction TypeConditionsProductKey Findings
Enamide Formation Reaction with aromatic aldehydes (e.g., benzaldehyde derivatives) in ethanol/NaOH N-(2-Methylquinazolinonyl)-3’-substituted cinnamidesSubstituted cinnamides exhibited anti-inflammatory activity, with electron-donating groups enhancing efficacy .
Amide Bond Cleavage Hydrolysis under acidic (HCl) or basic (NaOH) reflux 2-(4-Oxoquinazolin-3-yl)acetic acid + 3-methylanilineHydrolysis is critical for modifying pharmacokinetic profiles .

Mechanistic Insight : The acetamide’s carbonyl group acts as an electrophilic center, enabling nucleophilic attack by aldehydes or hydroxide ions. This reactivity is leveraged to synthesize derivatives with tailored biological properties .

Quinazolinone Ring Reactivity

The quinazolinone core participates in electrophilic and nucleophilic reactions due to its conjugated carbonyl groups.

Reaction TypeConditionsProductKey Findings
Schiff Base Formation Condensation with aldehydes in acetic acid Quinazolinone-imine derivativesSchiff bases demonstrated anti-ulcerogenic activity, highlighting the role of the quinazolinone scaffold .
Nucleophilic Addition Reaction with hydrazine hydrate Hydrazone derivativesHydrazones are intermediates for further functionalization .

Structural Influence : The electron-deficient nature of the quinazolinone ring facilitates interactions with nucleophiles, such as amines, enabling the synthesis of bioactive analogs .

Functionalization of the 3-Methylphenyl Group

The 3-methylphenyl substituent undergoes electrophilic aromatic substitution (EAS), though steric hindrance from the methyl group moderates reactivity.

Reaction TypeConditionsProductKey Findings
Nitration HNO₃/H₂SO₄ at 0–5°CNitro-substituted derivativesNitro groups enhance hydrogen-bonding potential for target binding.
Oxidation KMnO₄/H₂SO₄ under reflux3-Carboxyphenyl derivativeOxidation products may improve solubility for drug formulation.

Regioselectivity : The methyl group directs EAS to the para position, but steric effects reduce reaction rates compared to unsubstituted phenyl rings.

Stability and Degradation Pathways

  • Thermal Degradation : Decomposition above 240°C, forming quinazolinone fragments .

  • Photodegradation : UV exposure induces radical-mediated oxidation of the methyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory agents.

    Industry: Use in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of “N-(3-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide” would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. For example, they may inhibit enzyme activity, block receptor binding, or interfere with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one.

    Acetamide Derivatives: Compounds with similar acetamide groups, such as N-phenylacetamide and N-(2-methylphenyl)acetamide.

Uniqueness

“N-(3-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide” is unique due to the specific combination of the 3-methylphenyl group, the quinazolinone core, and the acetamide group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(3-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound belonging to the quinazolinone family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound features a 4-oxoquinazolin-3(4H) moiety linked to a 3-methylphenyl group via an acetamide functional group. Quinazolinones are characterized by their fused benzene and pyrimidine ring structures, contributing to their pharmacological properties.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. This compound has been shown to inhibit the growth of various bacterial strains in vitro. The mechanism behind this activity often involves the inhibition of specific enzymes or pathways essential for bacterial survival.

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

Compound NameBacterial Strains TestedInhibition Zone (mm)Reference
This compoundE. coli, S. aureus15
N-(2-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamideE. coli18
N-(2-hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamideS. aureus20

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity against various cancer cell lines. Studies utilizing the MTT assay have demonstrated that this compound can induce cytotoxic effects in cancer cells, suggesting its potential as a lead compound for developing anticancer therapies .

Table 2: Anticancer Activity Evaluation

Compound NameCancer Cell Lines TestedIC50 Value (µM)Reference
This compoundMCF-7, HeLa12.5
N-(pyridin-3-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamideA54915.0
N-(2-hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamideMDA-MB-23110.0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease processes. Molecular docking studies suggest that the compound effectively binds to target proteins, inhibiting their activity and leading to therapeutic effects .

Case Studies and Research Findings

  • Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of various quinazolinone derivatives, including this compound, against standard bacterial strains. The results indicated substantial inhibition comparable to established antibiotics .
  • Cytotoxic Evaluation : In a cytotoxicity study involving several cancer cell lines, this compound demonstrated significant growth inhibition, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

N-(3-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-12-5-4-6-13(9-12)19-16(21)10-20-11-18-15-8-3-2-7-14(15)17(20)22/h2-9,11H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCMGYBVNAHWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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